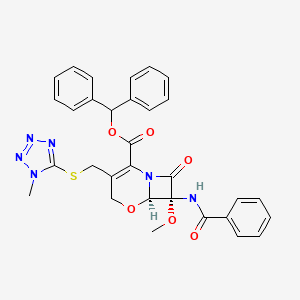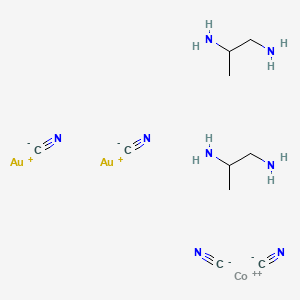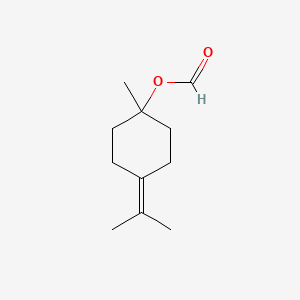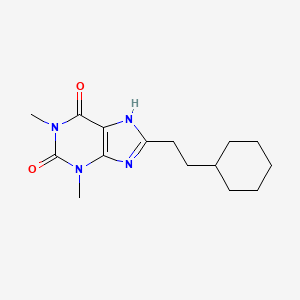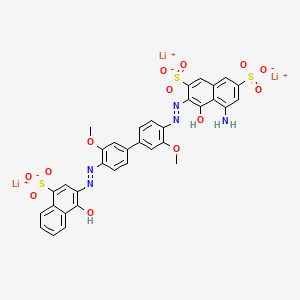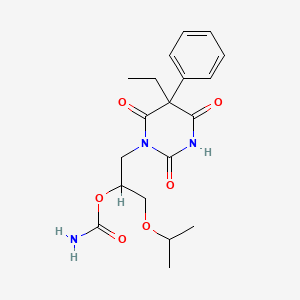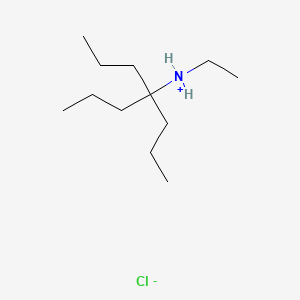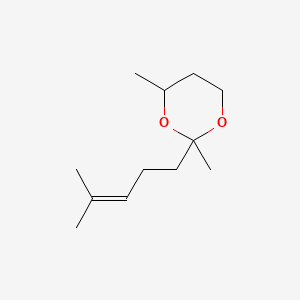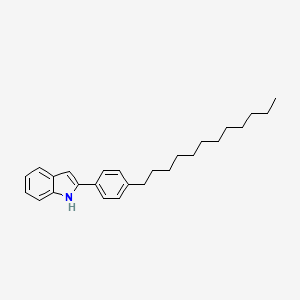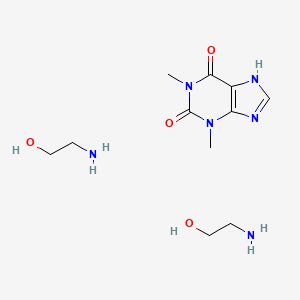
2-aminoethanol; 1,3-dimethyl-7H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-aminoethanol; 1,3-dimethyl-7H-purine-2,6-dione is a compound that combines the properties of 2-aminoethanol and 1,3-dimethyl-7H-purine-2,6-dione It is widely used in the production of detergents, emulsifiers, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoethanol typically involves the reaction of ethylene oxide with ammonia under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. The product is then purified through distillation.
1,3-dimethyl-7H-purine-2,6-dione can be synthesized through various methods, including the methylation of xanthine derivatives. One common method involves the reaction of theobromine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 2-aminoethanol involves the continuous reaction of ethylene oxide with aqueous ammonia in a reactor. The product is then separated and purified through distillation and other separation techniques.
The industrial production of 1,3-dimethyl-7H-purine-2,6-dione involves the extraction of the compound from natural sources such as tea leaves or cocoa beans, followed by purification through crystallization and other separation methods .
化学反应分析
Types of Reactions: 2-aminoethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can be oxidized to form aminoacetaldehyde or further to glycine. It can also react with acids to form salts or with alkylating agents to form N-alkyl derivatives.
1,3-dimethyl-7H-purine-2,6-dione undergoes reactions typical of xanthine derivatives, including methylation, oxidation, and substitution reactions. It can be methylated to form caffeine or oxidized to form uric acid derivatives .
Common Reagents and Conditions: Common reagents for the reactions of 2-aminoethanol include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under mild conditions with appropriate solvents.
For 1,3-dimethyl-7H-purine-2,6-dione, common reagents include methyl iodide for methylation, potassium permanganate for oxidation, and various bases for substitution reactions. The reactions are often carried out in solvents like DMF or ethanol under controlled temperatures .
Major Products Formed: The major products formed from the reactions of 2-aminoethanol include aminoacetaldehyde, glycine, and N-alkyl derivatives. For 1,3-dimethyl-7H-purine-2,6-dione, major products include caffeine, uric acid derivatives, and various substituted xanthines .
科学研究应用
2-aminoethanol is widely used in scientific research for its role as a building block in the synthesis of various compounds. It is used in the production of detergents, emulsifiers, and pharmaceuticals. In biology, it is used as a buffer in biochemical assays and as a precursor in the synthesis of lipids.
1,3-dimethyl-7H-purine-2,6-dione has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a bronchodilator in the treatment of respiratory diseases and as a model compound in studies of xanthine derivatives. It is also used in the synthesis of various pharmaceuticals and as a standard in analytical chemistry .
作用机制
The mechanism of action of 2-aminoethanol involves its role as a precursor in the synthesis of various biomolecules. It is involved in the synthesis of phospholipids, which are essential components of cell membranes. It also acts as a buffer in biochemical assays, helping to maintain the pH of the reaction environment.
1,3-dimethyl-7H-purine-2,6-dione exerts its effects primarily through its action as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase, it increases the levels of cyclic AMP (cAMP) in cells, leading to bronchodilation and other physiological effects. It also acts as an adenosine receptor antagonist, which contributes to its stimulant effects .
相似化合物的比较
Similar compounds to 2-aminoethanol include other alkanolamines such as diethanolamine and triethanolamine. These compounds share similar chemical properties and are used in similar applications, but they differ in their molecular structure and specific uses.
Similar compounds to 1,3-dimethyl-7H-purine-2,6-dione include other methylxanthines such as caffeine and theobromine. These compounds share similar pharmacological effects but differ in their potency and specific applications. For example, caffeine is a more potent stimulant, while theobromine has milder effects .
属性
CAS 编号 |
5967-82-8 |
|---|---|
分子式 |
C11H22N6O4 |
分子量 |
302.33 g/mol |
IUPAC 名称 |
2-aminoethanol;1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.2C2H7NO/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;2*3-1-2-4/h3H,1-2H3,(H,8,9);2*4H,1-3H2 |
InChI 键 |
WVVNRCBCHVYSDW-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CO)N.C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]cyclopropanecarboxamide](/img/structure/B15346680.png)
